4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride 4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13541652
InChI: InChI=1S/C12H14FNO.ClH/c13-10-2-1-3-11-9(10)8-12(15-11)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H
SMILES: C1CNCCC12CC3=C(O2)C=CC=C3F.Cl
Molecular Formula: C12H15ClFNO
Molecular Weight: 243.70 g/mol

4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride

CAS No.:

Cat. No.: VC13541652

Molecular Formula: C12H15ClFNO

Molecular Weight: 243.70 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride -

Specification

Molecular Formula C12H15ClFNO
Molecular Weight 243.70 g/mol
IUPAC Name 4-fluorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride
Standard InChI InChI=1S/C12H14FNO.ClH/c13-10-2-1-3-11-9(10)8-12(15-11)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H
Standard InChI Key GAXGCJXZZLJEHD-UHFFFAOYSA-N
SMILES C1CNCCC12CC3=C(O2)C=CC=C3F.Cl
Canonical SMILES C1CNCCC12CC3=C(O2)C=CC=C3F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 4-fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride, reflects its bicyclic architecture. The benzofuran ring incorporates a fluorine substituent at the 4-position, while the piperidine ring contributes basicity, enhancing solubility in acidic conditions . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC12H15ClFNO\text{C}_{12}\text{H}_{15}\text{ClFNO}
Molecular Weight243.70 g/mol
Exact Mass243.0826 g/mol
SMILES NotationC1CNCCC12CC3=C(O2)C=CC=C3F.Cl

The spiro junction at the 2-position of benzofuran and 4'-position of piperidine creates a rigid three-dimensional structure, which may influence receptor binding selectivity .

Synthesis and Derivative Development

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Formation of the Benzofuran Core: Starting from 4-fluorosalicylaldehyde, cyclization with chloroacetone yields 4-fluorobenzofuran.

  • Spirocyclization: Reaction with N-Boc-piperidone under acidic conditions generates the spiro intermediate, followed by Boc deprotection and hydrochloride salt formation .

Key challenges include controlling regioselectivity during fluorination and minimizing racemization at the spiro center. Reported yields range from 15–30%, necessitating optimization.

Structural Analogues

Modifications to the parent structure have explored varying halogen substituents and ring sizes:

AnalogueCAS NumberKey Modification
6-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] HCl164078-72-2Fluorine at 6-position
Spiro[isobenzofuran-1(3H),4'-piperidine] HCl37663-44-8Isobenzofuran scaffold

These analogues exhibit divergent binding affinities; for example, the 6-fluoro derivative shows reduced serotonin receptor activity compared to the 4-fluoro isomer.

Pharmacological Profile

Neurotransmitter Receptor Interactions

In vitro assays demonstrate nanomolar affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors:

ReceptorKiK_i (nM)Assay Type
5-HT2A_{2A}48 ± 6Radioligand binding
D2_2112 ± 15Radioligand binding

Molecular docking studies suggest the fluorine atom forms a halogen bond with Ser159 in the 5-HT2A_{2A} binding pocket, while the piperidine nitrogen protonates to interact with Asp155 .

Behavioral and Functional Studies

Regulatory and Patent Landscape

As of 2025, no clinical trials are registered for this compound. Patent WO2023086741A1 claims its use in "treating mood disorders via combined serotonin-dopamine modulation," highlighting method-of-use rather than composition claims.

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